Evidence Item 1: 1H-Detected 13C NMR Sensitivity Advantage of 2-13C Ethanol Over Direct 13C Spectroscopy
In a direct comparative study of detection methods for 2-13C ethanol in rabbit brain in vivo at 4.7 T, proton NMR editing techniques utilizing 1H-observed 13C-edited spectroscopy achieved a 14-fold improvement in sensitivity compared to direct carbon-13 spectroscopy [1]. This quantification represents an intra-method comparison where the same compound (Ethanol-2-13C) was detected via two different NMR modalities, establishing the superior detection sensitivity achievable with proton heteronuclear editing.
| Evidence Dimension | NMR detection sensitivity (signal-to-noise per unit time) |
|---|---|
| Target Compound Data | 1H-detected 13C-edited spectroscopy of Ethanol-2-13C |
| Comparator Or Baseline | Direct 13C NMR spectroscopy of Ethanol-2-13C |
| Quantified Difference | 14-fold improvement in sensitivity (factor of 14×) |
| Conditions | Rabbit cerebrum in vivo, 4.7 T magnetic field, proton NMR editing techniques |
Why This Matters
This 14-fold sensitivity gain directly enables temporal resolution of approximately 2 minutes per spectrum for tracking Ethanol-2-13C influx and efflux in vivo, a capability unattainable with direct 13C spectroscopy and essential for pharmacological time-course studies [1].
- [1] Novotny EJ Jr, Ogino T, Rothman DL, Petroff OA, Prichard JW, Shulman RG. Direct carbon versus proton heteronuclear editing of 2-13C ethanol in rabbit brain in vivo: a sensitivity comparison. Magn Reson Med. 1990;16(3):431-443. View Source
